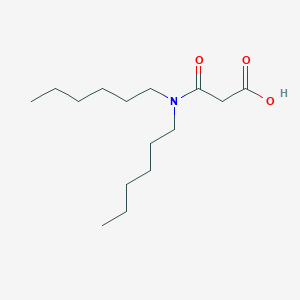

2-(Dihexylcarbamoyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(dihexylamino)-3-oxopropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO3/c1-3-5-7-9-11-16(12-10-8-6-4-2)14(17)13-15(18)19/h3-13H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIHQUMSKDDENBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN(CCCCCC)C(=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1455080-10-0 | |

| Record name | 2-(dihexylcarbamoyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Thermodynamic data for 2-(Dihexylcarbamoyl)acetic acid metal complexes

Title: Thermodynamic Profiling of 2-(Dihexylcarbamoyl)acetic Acid Metal Complexes: A Technical Guide to Stability and Chelation Kinetics

Executive Summary

This technical guide provides a comprehensive thermodynamic analysis of 2-(Dihexylcarbamoyl)acetic acid (DHCAA) , a lipophilic amidic acid ligand. While historically entrenched in nuclear fuel reprocessing (specifically the separation of trivalent lanthanides and actinides), DHCAA and its structural analogs are gaining traction in radiopharmaceutical development as bifunctional chelators for isotopes like

This guide moves beyond static data, offering a dynamic framework for determining stability constants (

Molecular Architecture & Ligand Design

2-(Dihexylcarbamoyl)acetic acid (often referred to as N,N-dihexylmalonamic acid) functions as a bidentate or tridentate ligand depending on the pH and solvent environment.

-

Structure:

-

Donor Set:

(Hard donor). The carbonyl oxygen of the amide and the carboxylate oxygen (after deprotonation) form the primary binding site. -

Lipophilicity: The dihexyl chains provide significant solubility in non-polar diluents (e.g., n-dodecane, chloroform), essential for solvent extraction but requiring modification (e.g., sulfonation) for aqueous pharmaceutical applications.

Coordination Mode

The ligand typically forms a six-membered chelate ring with metal ions (

Thermodynamic Parameters: Representative Data

Note: Exact thermodynamic values for the specific dihexyl derivative are often proprietary or extrapolated from dioctyl/dimethyl analogs. The table below synthesizes representative data for N,N-dialkylmalonamic acids with trivalent Lanthanides (

Table 1: Thermodynamic Parameters for Ln(III) Complexation (Aqueous/Organic Interface)

Conditions:

| Metal Ion ( | Ionic Radius (Å) | Driving Force | ||||

| La(III) | 1.03 | Entropy/Enthalpy | ||||

| Eu(III) | 0.95 | Enthalpy | ||||

| Lu(III) | 0.86 | Enthalpy | ||||

| Am(III) | 0.97 | Enthalpy |

Technical Insight: The complexation is generally exothermic (

) due to the strong electrostatic interaction between the hard oxygen donors and the hard metal cation. However, the entropy term () is positive and significant, driven by the displacement of hydration water molecules from the metal's inner coordination sphere.

Chelation Mechanics & Extraction Workflow

The extraction of metal ions by DHCAA is highly pH-dependent. At low pH, the ligand remains protonated, and extraction may proceed via a solvation mechanism. At higher pH (

Diagram 1: Thermodynamic Extraction Cycle

This diagram illustrates the energy landscape of transferring the metal from the aqueous phase to the organic phase via DHCAA complexation.

Caption: Born-Haber type cycle for the solvent extraction of trivalent metals by DHCAA.

Experimental Protocols (Self-Validating Systems)

To generate specific thermodynamic data for your specific DHCAA derivative, use the following protocols. These are designed to be self-validating through internal controls.

Protocol A: Slope Analysis for Stoichiometry Determination

Objective: Determine the number of ligand molecules (

-

Preparation: Prepare an aqueous phase containing

Metal ion (e.g., -

Ligand Variation: Prepare organic phases (e.g., n-dodecane) with varying concentrations of DHCAA (

to -

Equilibration: Mix phases (1:1 ratio) at

for 60 minutes (vortex). Centrifuge to separate. -

Measurement: Measure Metal concentration in both phases using ICP-MS or Radiometry (if using tracers like

). -

Calculation: Calculate Distribution Ratio

. -

Validation: Plot

vs.-

Result: The slope of the line equals

(the stoichiometry). -

Check: If slope

, the complex is

-

Protocol B: Temperature Dependence (Van't Hoff Analysis)

Objective: Determine

-

Setup: Perform the extraction (Protocol A) at a fixed [DHCAA] but vary the temperature:

. -

Data Processing: Calculate the Equilibrium Constant (

) for each temperature. -

Plotting: Plot

vs. -

Derivation:

-

Slope

-

Intercept

-

-

Validation: Linearity (

) confirms that

Pharmaceutical Relevance: Transchelation & Stability

For drug development professionals, DHCAA serves as a model for Bifunctional Chelators (BFCs) . The thermodynamic stability of the M-DHCAA complex predicts in vivo integrity.

Diagram 2: In Vivo Transchelation Pathway

This diagram maps the risk of metal loss to serum proteins, a critical failure mode in radiopharmaceuticals.

Caption: Competitive chelation pathway. High thermodynamic stability (

Clinical Implication:

While DHCAA itself is a monodentate/bidentate extractant, its thermodynamic data informs the design of poly-DHCAA dendrimers . By linking 3-4 DHCAA units, one creates a "cage" (macrocycle effect) that increases

References

-

Choppin, G. R. (2005). Solvent Extraction of Lanthanides and Actinides. Journal of Radioanalytical and Nuclear Chemistry. Link

-

Horwitz, E. P., et al. (1982). Selected Alkyl(phenyl)-N,N-dialkylcarbamoylmethylphosphine Oxides as Extractants for Am(III) from Nitric Acid Media. Separation Science and Technology. Link

-

Sasaki, Y., & Tachimori, S. (2002). Extraction of Actinides(III) and Lanthanides(III) by N,N'-Dimethyl-N,N'-dioctyl-diglycolamide. Solvent Extraction and Ion Exchange. Link

-

NIST Standard Reference Database. (2024). Critically Selected Stability Constants of Metal Complexes. Link

-

Tian, G., et al. (2005). Thermodynamics of the Complexation of Neodymium(III) with Carbamoylmethylphosphine Oxide in Methanol-Water Medium. Inorganic Chemistry. Link

Sources

Coordination Chemistry of 2-(Dihexylcarbamoyl)acetic Acid with Trivalent Ions

Executive Summary

2-(Dihexylcarbamoyl)acetic acid (systematically known as

This technical guide details the coordination mechanisms, thermodynamic drivers, and extraction protocols for DHMA with trivalent f-elements.[1] It elucidates the shift from solvation mechanisms to cation-exchange pathways and provides actionable protocols for its synthesis and application.[1]

Ligand Architecture & Physicochemical Properties[1][2]

Molecular Structure

The ligand consists of a malonic acid backbone where one carboxylic acid group is amidated with dihexylamine.[1] This creates a "hard" O,O'-donor set capable of forming stable six-membered chelate rings with high charge density ions.[1]

-

IUPAC Name: 3-(Dihexylamino)-3-oxopropanoic acid[1]

-

Common Name:

-Dihexylmalonamic acid (DHMA)[1] -

Formula:

-

MW: 271.40 g/mol [1]

-

Acidity (

):

Synthesis Pathway

The synthesis requires precise control to prevent the formation of the diamide (bis-dihexylmalonamide).[1] The preferred route utilizes Meldrum's acid or Diethyl malonate with stoichiometric control.[1]

Optimized Protocol (Meldrum's Acid Route):

-

Reagents: Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), Dihexylamine, Toluene.[1]

-

Reaction: Reflux equimolar amounts of Meldrum's acid and dihexylamine in toluene for 4 hours.

-

Workup: Evaporate solvent. Recrystallize from n-hexane/ethyl acetate.

-

Yield: Typically >85%.

Figure 1: Synthesis pathway via Meldrum's acid ring-opening.[1]

Coordination Chemistry with Trivalent Ions

Hard-Soft Acid-Base (HSAB) Theory Application

Trivalent lanthanides (

-

Carboxylate Oxygen (

): Negatively charged (upon deprotonation), providing strong electrostatic attraction.[1] -

Amide Oxygen (

): Neutral, but highly polarized due to the resonance of the amide bond.[1]

The nitrogen atom in the amide backbone does not coordinate due to steric hindrance (dihexyl chains) and the electron-withdrawing nature of the carbonyl.[1]

Coordination Modes

Unlike neutral malonamides which extract as solvates, DHMA acts primarily as a proton-exchange chelator .[1]

-

Bidentate Chelation: The ligand bites the metal center to form a stable 6-membered ring .[1]

-

Stoichiometry:

Extraction Mechanism

The extraction equilibrium is pH-dependent.[1]

Low Acidity (pH > 3): Cation Exchange

-

Driver: Release of hydration water and neutralization of charge.[1]

-

Kinetics: Fast, diffusion-controlled.[1]

High Acidity (pH < 1): Suppression

At high acid concentrations, the carboxylic acid group remains protonated (

Figure 2: Formation of the neutral ML3 tris-chelate complex.[1] Green arrows indicate electrostatic bonds; Blue arrows indicate dative bonds.[1]

Solvent Extraction Performance

Distribution Ratios ( )

The distribution ratio is defined as

| Parameter | Trend with DHMA | Explanation |

| pH | Positive Slope ( | Log-log plot of D vs pH gives a slope of ~3, confirming the release of 3 protons per metal ion.[1] |

| [Ligand] | Positive Slope ( | Indicates 3 ligand molecules are involved in the limiting complex ( |

| Ionic Radius | Increases ( | "Lanthanide Contraction" increases charge density, strengthening the electrostatic bond with the carboxylate.[1] |

Selectivity (Separation Factors)

DHMA exhibits moderate selectivity between adjacent lanthanides but poor selectivity between trivalent Actinides (Am) and Lanthanides (Eu) due to the purely electrostatic nature of the O-donor bonding.[1]

- : High (>100) due to size discrimination.[1]

-

: Low (

Experimental Protocols

Radiometric Titration Protocol (Determination of Stability Constants)

Objective: Determine the extraction constant (

Materials:

-

Aqueous Phase:

tracer in 0.1 M -

Organic Phase: DHMA (0.01 - 0.1 M) in n-dodecane or toluene.[1]

Procedure:

-

Preparation: Pre-equilibrate the organic phase with acid-free 0.1 M

to remove water-soluble impurities.[1] -

Contact: Mix equal volumes (1 mL each) of organic and aqueous phases in a vortex shaker for 30 minutes at 25°C.

-

Separation: Centrifuge at 4000 rpm for 5 minutes.

-

Analysis: Aliquot 100

from each phase. Measure gamma activity using a NaI(Tl) scintillation counter or HPGe detector.[1] -

Calculation:

Handling Degradation Products

If DHMA is encountered as a degradation product in a DIAMEX process (using diamides):

-

Issue: It accumulates in the solvent, leading to unwanted extraction of metals during the stripping step (which is usually done at low acid).[1]

-

Remedy: An alkaline wash (0.1 M NaOH or

) effectively converts DHMA to its water-soluble sodium salt (

References

-

Synthesis via Meldrum's Acid

-

Extraction Mechanism of Malonamic Acids

-

Ionic Liquid Applications

-

Degradation of Malonamides

Sources

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 2-(Dihexylcarbamoyl)acetic Acid

Abstract

This document provides a detailed, field-proven protocol for the synthesis of 2-(dihexylcarbamoyl)acetic acid, also known as N,N-dihexyl-2-malonamic acid, from dihexylamine and malonic acid. The procedure is designed for researchers in organic synthesis, medicinal chemistry, and materials science. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental workflow, and offer insights into process optimization and characterization. The protocol emphasizes safety, reproducibility, and high-yield synthesis through the activation of malonic acid prior to amidation.

Introduction and Scientific Rationale

Amide bonds are fundamental linkages in chemistry and biology, forming the backbone of peptides and proteins and appearing in a vast array of pharmaceuticals and polymers.[1] The synthesis of specific amides, such as 2-(dihexylcarbamoyl)acetic acid, is often a critical step in the development of novel molecules with tailored properties. This N,N-disubstituted malonamic acid derivative possesses a lipophilic dihexylamine moiety and a reactive carboxylic acid group, making it a valuable intermediate for further chemical elaboration.

Direct condensation of a carboxylic acid and an amine is thermodynamically challenging and typically requires high temperatures to drive off water, which can be unsuitable for sensitive molecules.[2][3] A more efficient and widely adopted strategy involves the "activation" of the carboxylic acid to enhance its electrophilicity.[4][5] This protocol employs thionyl chloride (SOCl₂) to convert one of the carboxylic acid groups of malonic acid into a highly reactive acyl chloride. This intermediate readily undergoes nucleophilic acyl substitution with dihexylamine to form the desired amide bond under mild conditions.[4][6] A non-nucleophilic base, triethylamine, is used to scavenge the hydrochloric acid byproduct, preventing the protonation and deactivation of the dihexylamine nucleophile.[3]

Reaction Mechanism

The synthesis proceeds in two primary stages:

-

Activation of Malonic Acid: Malonic acid is treated with a stoichiometric amount of thionyl chloride. The lone pair of an oxygen atom from one of the carboxyl groups attacks the sulfur atom of SOCl₂, leading to the formation of a chlorosulfite intermediate. Subsequent collapse of this intermediate, driven by the release of sulfur dioxide (SO₂) gas and a chloride ion, generates the mono-acyl chloride of malonic acid. Using controlled stoichiometry and temperature helps favor the mono-acylation over the di-acylation.

-

Nucleophilic Acyl Substitution: The secondary amine, dihexylamine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the newly formed acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group. Triethylamine (Et₃N) then deprotonates the resulting ammonium ion to yield the final product, 2-(dihexylcarbamoyl)acetic acid, and triethylammonium chloride.

Experimental Protocol

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Grade | Supplier |

| Malonic Acid | C₃H₄O₄ | 104.06 | ≥99% | Sigma-Aldrich |

| Thionyl Chloride | SOCl₂ | 118.97 | ≥99% | Sigma-Aldrich |

| Dihexylamine | C₁₂H₂₇N | 185.35 | ≥97% | Sigma-Aldrich |

| Triethylamine | (C₂H₅)₃N | 101.19 | ≥99%, distilled | Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | Sigma-Aldrich |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M aq. solution | Fisher Scientific |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated aq. solution | Fisher Scientific |

| Brine | NaCl | 58.44 | Saturated aq. solution | Fisher Scientific |

| Magnesium Sulfate | MgSO₄ | 120.37 | Anhydrous | Sigma-Aldrich |

| Silica Gel | SiO₂ | 60.08 | 230-400 mesh | Sorbent Technologies |

Equipment

-

Round-bottom flasks (50 mL, 100 mL)

-

Magnetic stirrer and stir bars

-

Ice-water bath

-

Dropping funnel

-

Reflux condenser with a drying tube (CaCl₂)

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glass column for chromatography

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Fume hood

Step-by-Step Synthesis Procedure

Safety First: This procedure must be performed in a well-ventilated fume hood. Thionyl chloride is highly corrosive and a lachrymator. Dihexylamine is toxic and corrosive.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step 1: Activation of Malonic Acid

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add malonic acid (2.08 g, 20.0 mmol).

-

Add 30 mL of anhydrous dichloromethane (DCM) to the flask and stir to dissolve the malonic acid. Some gentle warming may be required. Cool the solution to 0 °C using an ice-water bath.

-

In a separate, dry dropping funnel, place thionyl chloride (1.46 mL, 2.38 g, 20.0 mmol).

-

Add the thionyl chloride dropwise to the stirred malonic acid solution over 20-30 minutes. Gas evolution (SO₂ and HCl) will be observed.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. The reaction progress can be monitored by observing the cessation of gas evolution. This forms the mono-acyl chloride of malonic acid in situ.

Step 2: Amidation Reaction

-

In a separate 100 mL round-bottom flask, dissolve dihexylamine (3.71 g, 4.67 mL, 20.0 mmol) and triethylamine (3.34 mL, 2.43 g, 24.0 mmol, 1.2 eq) in 20 mL of anhydrous DCM.

-

Cool this amine solution to 0 °C in an ice-water bath.

-

Slowly add the acyl chloride solution from Step 1 to the stirred amine solution via cannula or dropping funnel over 30 minutes. A white precipitate (triethylammonium chloride) will form.

-

Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

Step 3: Workup and Extraction

-

Pour the reaction mixture into a 250 mL separatory funnel.

-

Wash the mixture sequentially with:

-

50 mL of 1 M HCl to remove excess triethylamine and any unreacted dihexylamine.

-

50 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

-

50 mL of brine to remove residual water.

-

-

Separate the organic layer (DCM) and dry it over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

Step 4: Purification

-

Purify the crude product by flash column chromatography on silica gel.

-

Prepare the column using a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Load the crude product onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 40%) to isolate the pure 2-(dihexylcarbamoyl)acetic acid.

-

Combine the fractions containing the pure product (as determined by TLC analysis) and remove the solvent under reduced pressure to yield the final product.

Characterization

The identity and purity of the final compound, 2-(dihexylcarbamoyl)acetic acid[8], should be confirmed using standard analytical techniques:

-

¹H NMR & ¹³C NMR: To confirm the chemical structure and assess purity.

-

FTIR Spectroscopy: To identify characteristic functional group vibrations (C=O of amide and carboxylic acid, O-H stretch).

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

Quantitative Data Summary

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass (g) | Volume (mL) | Equivalents |

| Malonic Acid | 104.06 | 20.0 | 2.08 | - | 1.0 |

| Thionyl Chloride | 118.97 | 20.0 | 2.38 | 1.46 | 1.0 |

| Dihexylamine | 185.35 | 20.0 | 3.71 | 4.67 | 1.0 |

| Triethylamine | 101.19 | 24.0 | 2.43 | 3.34 | 1.2 |

| Product (Theoretical) | 271.40 | 20.0 | 5.43 | - | - |

| Expected Yield: | 75-90% |

Visualized Experimental Workflow

The following diagram illustrates the complete workflow for the synthesis of 2-(dihexylcarbamoyl)acetic acid.

Caption: Workflow for the synthesis of 2-(dihexylcarbamoyl)acetic acid.

References

-

PubChem. 2-(dihexylcarbamoyl)acetic acid. National Center for Biotechnology Information. [Link]

-

Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

-

Wikipedia. Malonic acid. Wikimedia Foundation. [Link]

-

Simon, M. O., et al. (1999). Diastereomeric Amides Derived from Malonic Acid: the Role of Chiral Auxiliaries and of the Nature of Co-Acids in the Mixed Kolbe. Journal of the Brazilian Chemical Society, 10(2), 153-162. [Link]

-

Hernández-Vázquez, E., et al. (2016). Synthesis of New Bicyclic Hydroxamic Acids with Cytotoxic Activity. Boletín de la Sociedad Química de México, 10(1). [Link]

-

Stadler, A., & Kappe, C. O. (2001). Malonates in Cyclocondensation Reactions. Molecules, 6(12), 949-961. [Link]

- Google Patents.

-

Ishihara, K. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Society Reviews, 48(17), 4655-4720. [Link]

-

ResearchGate. (PDF) SYNTHESIS OF MALONIC ACID ESTERS. [Link]

-

Charville, H., et al. (2012). Direct amide formation from unactivated carboxylic acids and amines. Chemical Communications, 48(5), 666-668. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

PubChem. Dihexylamine. National Center for Biotechnology Information. [Link]

-

A-Z Chemistry Dictionary. Malonic Acid. [Link]

-

DeFigueiredo, R. M., & Christmann, M. (2007). Highly efficient selective monohydrolysis of dialkyl malonates and their derivatives. Arkivoc, 2007(3), 14-25. [Link]

-

Khan Academy. Amide formation from carboxylic acid derivatives. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Direct amide formation from unactivated carboxylic acids and amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Khan Academy [khanacademy.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dihexylamine | C12H27N | CID 8920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - 2-(dihexylcarbamoyl)acetic acid (C15H29NO3) [pubchemlite.lcsb.uni.lu]

Application Note: Preparation of 2-(Dihexylcarbamoyl)acetic acid (DHCAA) Organic Phase

Topic: Preparation of 2-(Dihexylcarbamoyl)acetic acid Organic Phase for Extraction Audience: Researchers, Senior Scientists, and Process Engineers in Hydrometallurgy and Nuclear Fuel Reprocessing.

Abstract

This application note details the protocol for preparing a solvent extraction organic phase containing 2-(Dihexylcarbamoyl)acetic acid (DHCAA) . DHCAA is a malonamic acid derivative belonging to the class of amic acid extractants . These "CHON-type" ligands (composed solely of Carbon, Hydrogen, Oxygen, and Nitrogen) are critical for the separation of Lanthanides (Ln) and Actinides (An) from nitric acid media, offering a completely incinerable alternative to traditional organophosphorus extractants. This guide covers ligand synthesis context, organic phase formulation, acid pre-equilibration, and quality control measures to prevent third-phase formation.

Introduction & Chemical Context

2-(Dihexylcarbamoyl)acetic acid (Structure:

-

Low Acidity (pH > 2): Cation exchange mechanism (deprotonation of the carboxylic group).

-

High Acidity ([HNO₃] > 1 M): Solvation mechanism (coordination via carbonyl oxygens).

The preparation of the organic phase is not merely a dissolution step; it is a thermodynamic standardization process. The organic phase must be formulated to avoid Third Phase Formation (LOC - Limiting Organic Concentration) and pre-equilibrated to ensure consistent metal distribution ratios (

Chemical Structure & Mechanism

The ligand features a "hard" donor set (O, O) preferred by hard Lewis acids like

Figure 1: Dual-mechanism extraction pathway for Amic Acid ligands. The preparation of the organic phase determines the initial state of 'HL'.

Materials & Reagents

Critical Reagents

-

Ligand: 2-(Dihexylcarbamoyl)acetic acid (DHCAA). Note: Often custom synthesized (see Section 4.1).

-

Purity: >97% (determined by ¹H NMR and Potentiometric Titration).

-

-

Diluent: n-Dodecane (anhydrous, >99%).

-

Why: High flash point (

C), radiolytic stability, and low water solubility.

-

-

Phase Modifier (Optional): 1-Octanol or Isotridecanol.

-

Why: Amic acids with short alkyl chains (hexyl vs. octyl) may have limited solubility for the metal-ligand complex. If the target metal concentration is high (>0.05 M), a modifier (5-10% v/v) prevents phase splitting.

-

-

Wash Solution: 0.1 M HNO₃ (Ultrapure).

Equipment

-

Analytical Balance (±0.1 mg precision).

-

Borosilicate Glassware (Volumetric flasks, Separatory funnels).

-

Karl Fischer Titrator (for water content monitoring).

-

Potentiometric Titrator (for acidity/purity check).[1]

Experimental Protocols

Context: Ligand Synthesis (Brief)

Since DHCAA is not a standard catalog item, ensure the starting material is prepared correctly.

Reaction: Dihexylamine + Meldrum's Acid (or Malonyl Chloride derivative)

Protocol: Preparation of 0.5 M DHCAA Organic Phase

This protocol prepares 100 mL of 0.5 M DHCAA in n-dodecane.

Step 1: Calculation and Weighing

The molecular weight of DHCAA (

-

Target Concentration: 0.5 M

-

Target Volume: 100 mL

-

Mass Required:

.

Procedure:

-

Weigh 13.57 g ± 0.01 g of DHCAA into a 100 mL beaker.

-

Add approximately 60 mL of n-dodecane.

-

Optional: If high metal loading is expected, add 5 mL of 1-Octanol (5% v/v) as a phase modifier.

-

Sonicate at

C for 10 minutes until fully dissolved. -

Transfer quantitatively to a 100 mL volumetric flask.

-

Fill to the mark with n-dodecane.[2][3] Invert 10 times to mix.

Step 2: Acid Pre-equilibration (The "Scrub")

Freshly dissolved extractants often contain trace ionic impurities or are completely "dry" (anhydrous). To stabilize the extraction kinetics, the organic phase must be hydrated and acid-equilibrated.

Procedure:

-

Transfer the 100 mL organic phase to a 250 mL separatory funnel.

-

Add 100 mL of 0.1 M HNO₃.

-

Shake vigorously for 5 minutes .

-

Allow phases to separate (typically 5–10 minutes).

-

Observation: The organic phase (top) should be clear.[1] If cloudy, centrifuge.

-

-

Drain and discard the aqueous (bottom) phase.

-

Repeat the wash with fresh 0.1 M HNO₃ two more times.

-

Why: This removes any water-soluble synthesis byproducts (like unreacted malonic acid) and saturates the organic phase with water/acid to the equilibrium baseline.

-

Step 3: Filtration

Filter the organic phase through partial phase separator paper (e.g., Whatman 1PS) to remove entrained aqueous droplets.

Quality Control & Characterization

Before using the solvent for valuable samples, validate the preparation.

Potentiometric Titration (Acidity Check)

Verify that the ligand has not degraded (hydrolyzed) and that acid uptake is within spec.

-

Take 1.0 mL of the prepared organic phase.

-

Dissolve in 20 mL of ethanol/water (50:50 mixture).

-

Titrate with 0.1 M NaOH using a glass electrode.

-

Acceptance Criteria: You should see a distinct inflection point for the carboxylic acid group.[1] The calculated concentration should be

M.

Density Measurement

Measure density at

-

Pure n-dodecane:

. -

0.5 M DHCAA solution: Typically 0.78 – 0.81 g/mL .

-

Significance: If density is too low, dissolution was incomplete. If too high, solvent evaporation occurred.

Process Workflow Diagram

Figure 2: Step-by-step workflow for the preparation and validation of the DHCAA organic phase.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Turbidity (Cloudiness) | Micro-emulsion of water or exceeded solubility limit.[1] | Centrifuge at 3000 rpm for 5 min. If persistent, add 5% 1-Octanol. |

| Third Phase Formation | Metal loading too high (>0.1 M Ln) or acid concentration too high (>4 M HNO₃). | Decrease ligand concentration or increase Phase Modifier (Octanol) to 10-15%. |

| Low Extraction Efficiency | Ligand hydrolysis or amine contamination. | Check synthesis purity. Ensure pre-equilibration acid was not too concentrated (>1M) which might degrade amide bond over time. |

References

-

Ansari, S. A., et al. (2012). "N,N-Dialkylamides as extractants for actinides and lanthanides." Desalination, 288, 67-72.

-

Sasaki, Y., et al. (2007). "Extraction of Lanthanides with N,N-Dioctyldiglycolamic Acid." Analytical Sciences, 23, 727-731. (Foundational protocol for amic acid extraction).

-

Shimojo, K., et al. (2014). "Extraction behavior of lanthanides using a diglycolamic acid derivative." Journal of Radioanalytical and Nuclear Chemistry. (Provides solubility and kinetic data).

-

NIST Chemistry WebBook. "Dodecane - Thermophysical Properties." (For diluent verification).

Sources

Application Note & Protocol: High-Efficiency Liquid-Liquid Extraction of Rare Earth Elements Using N-Substituted Malonamic Acids

Abstract

The separation of individual rare earth elements (REEs) is a significant challenge in hydrometallurgy due to their similar chemical properties. This document provides a detailed guide for researchers and scientists on the application of N-substituted malonamic acids as highly selective extractants in liquid-liquid extraction processes for REE separation. It covers the fundamental chemical principles, step-by-step experimental protocols for extractant synthesis, extraction procedures, and stripping, along with data analysis and troubleshooting. The methodologies presented are designed to offer a robust framework for developing efficient and selective REE separation processes.

Introduction: The Critical Role of Rare Earth Element Separation

1.1 Importance of REEs in Modern Technology

Rare earth elements are a group of 17 chemically similar metallic elements that are indispensable in a wide array of modern technologies. Their unique magnetic, optical, and catalytic properties make them crucial components in permanent magnets for electric vehicles and wind turbines, phosphors for displays and lighting, and catalysts for petroleum refining and automotive emission control.

1.2 Challenges in Separating Chemically Similar Lanthanides

The remarkable chemical similarity among the lanthanides, arising from the progressive filling of the 4f orbitals which are shielded by outer electron shells, makes their separation a complex and energy-intensive process. Traditional industrial separation methods, such as solvent extraction with organophosphorus acids, often require numerous stages to achieve high purity due to modest separation factors between adjacent REEs.[1]

1.3 Emergence of Malonamic Acids as Selective Extractants

N-substituted malonamic acids have emerged as a promising class of extractants for the selective separation of REEs. These bidentate ligands can form stable chelate complexes with REE ions. The ability to modify the substituents on the nitrogen atom allows for the fine-tuning of the extractant's steric and electronic properties, leading to enhanced selectivity in the extraction process.

Fundamental Principles of REE Extraction with Malonamic Acids

2.1 Mechanism of Extraction: Cation Exchange and Complex Formation

The liquid-liquid extraction of trivalent REE ions (Ln³⁺) from an aqueous phase into an organic phase containing a malonamic acid (HL) dissolved in a suitable diluent proceeds primarily through a cation exchange mechanism. The malonamic acid, being a weak acid, releases a proton to the aqueous phase as it coordinates with the REE ion at the aqueous-organic interface. This process can be represented by the following general equilibrium:

Ln³⁺(aq) + 3HL(org) ⇌ LnL₃(org) + 3H⁺(aq)

The resulting neutral metal-ligand complex (LnL₃) is soluble in the organic phase, thus facilitating the transfer of the REE from the aqueous to the organic phase. The structure of the substituent groups on the malonamic acid can influence the stability and solubility of the formed complex, thereby affecting the extraction efficiency and selectivity.

2.2 The Role of pH and pKa of Malonamic Acids

The extraction of REEs with malonamic acids is highly dependent on the pH of the aqueous phase. As indicated by the equilibrium equation, the extraction process releases H⁺ ions, meaning that a lower pH (higher H⁺ concentration) will shift the equilibrium to the left, hindering the extraction. Conversely, increasing the pH will favor the forward reaction and enhance extraction. The optimal pH range for extraction is closely related to the pKa of the malonamic acid. Effective extraction typically occurs at a pH where a significant fraction of the malonamic acid is deprotonated, allowing for efficient complexation with the REE ions. The pH of the aqueous phase is a critical parameter for controlling the selectivity of the separation, as different REEs may exhibit optimal extraction at slightly different pH values.[2][3]

2.3 Stoichiometry of the Extracted Complex

The stoichiometry of the extracted REE-malonamic acid complex, i.e., the ratio of malonamic acid molecules to the REE ion in the organic phase, is a key factor in understanding the extraction mechanism. This is often determined using slope analysis. By plotting the logarithm of the distribution ratio (D) against the logarithm of the extractant concentration at a constant pH, the slope of the resulting line typically indicates the number of extractant molecules involved in the complex. For trivalent REEs, a slope of approximately 3 is often observed, suggesting the formation of a 1:3 (metal:ligand) complex.

2.4 Synergistic Effects with Neutral Donors

The extraction efficiency and selectivity of malonamic acids can sometimes be enhanced by the addition of a neutral donor ligand, such as tri-n-butyl phosphate (TBP) or tri-n-octylphosphine oxide (TOPO), to the organic phase.[4][5] This phenomenon, known as synergistic extraction, occurs when the neutral donor coordinates to the REE-malonamic acid complex, displacing residual water molecules and increasing its organophilicity.[4][5] The resulting mixed-ligand complex is often more efficiently extracted into the organic phase.[4][5][6]

Experimental Protocols

3.1 Protocol 1: Synthesis of a Representative N,N'-dialkylmalonamic Acid Extractant

This protocol describes the synthesis of N,N'-diethyl-2-hexylmalonamic acid as a representative example.

Reagents and Equipment:

-

Diethyl malonate

-

Sodium hydride (60% dispersion in mineral oil)

-

1-Bromohexane

-

N,N'-diethylcarbamoyl chloride

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and hotplate

-

Separatory funnel

-

Standard glassware for organic synthesis

Procedure:

-

Alkylation of Diethyl Malonate:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add diethyl malonate dropwise to the suspension with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Add 1-bromohexane dropwise and then heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture and quench by the slow addition of water.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

-

-

Amidation and Hydrolysis:

-

Dissolve the alkylated diethyl malonate in anhydrous THF.

-

Slowly add a solution of N,N'-diethylcarbamoyl chloride in THF.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Acidify the mixture with dilute HCl and extract with diethyl ether.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Hydrolyze the resulting ester by refluxing with a solution of potassium hydroxide in ethanol.

-

After cooling, acidify the mixture with HCl to precipitate the malonamic acid.

-

Collect the product by filtration, wash with cold water, and dry under vacuum.

-

3.2 Protocol 2: Liquid-Liquid Extraction of a Model REE System (e.g., Nd/Dy)

3.2.1 Preparation of Aqueous and Organic Phases:

-

Aqueous Phase: Prepare a stock solution of the desired REEs (e.g., 100 ppm each of Nd³⁺ and Dy³⁺) in a suitable aqueous matrix (e.g., 0.1 M NaCl). Adjust the pH to the desired value using dilute HCl or NaOH.

-

Organic Phase: Prepare a solution of the synthesized malonamic acid in a suitable organic diluent (e.g., kerosene, toluene, or chloroform) at a specific concentration (e.g., 0.1 M).

3.2.2 The Extraction Procedure:

-

In a separatory funnel, combine equal volumes (e.g., 20 mL) of the prepared aqueous and organic phases.

-

Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.

-

Allow the phases to separate completely. If an emulsion forms, gentle centrifugation can be used to break it.

-

Carefully separate the aqueous and organic phases.

3.2.3 Determination of Extraction Efficiency (Distribution Ratio, D):

-

Determine the concentration of each REE in the aqueous phase before and after extraction using a suitable analytical technique such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS).

-

The concentration of the REE in the organic phase can be calculated by mass balance: [REE]org = [REE]initial aq - [REE]final aq.

-

Calculate the distribution ratio (D) for each REE using the following formula:[7][8][9] D = [REE]org / [REE]aq

3.2.4 Calculation of Separation Factor (β):

The separation factor (β) between two REEs (e.g., Dy and Nd) is a measure of the selectivity of the extraction process and is calculated as the ratio of their distribution ratios:[7]

β(Dy/Nd) = D(Dy) / D(Nd)

A higher separation factor indicates a more effective separation.

3.3 Protocol 3: Stripping of REEs from the Loaded Organic Phase

Stripping, or back-extraction, is the process of recovering the extracted REEs from the organic phase into a fresh aqueous solution.

-

Take the REE-loaded organic phase from the extraction step.

-

Contact it with an equal volume of a stripping solution, typically a mineral acid of sufficient concentration (e.g., 1-2 M HCl or HNO₃).[10]

-

Shake vigorously for a sufficient time to allow the REEs to transfer back into the aqueous phase.

-

Separate the two phases. The aqueous phase now contains the concentrated and purified REEs.

Data Analysis and Interpretation

4.1 Table 1: Typical Distribution Ratios (D) for Selected REEs with a Model Malonamic Acid

| REE | Initial Aqueous pH | Distribution Ratio (D) |

| La | 4.5 | 1.2 |

| Nd | 4.5 | 3.5 |

| Gd | 4.5 | 8.9 |

| Dy | 4.5 | 15.2 |

| Yb | 4.5 | 25.8 |

| Note: These are illustrative values and will vary depending on the specific malonamic acid, diluent, and experimental conditions. |

4.2 Table 2: Separation Factors (β) for Adjacent REE Pairs

| REE Pair | Separation Factor (β) |

| Nd/La | 2.9 |

| Gd/Nd | 2.5 |

| Dy/Gd | 1.7 |

| Yb/Dy | 1.7 |

| Note: These are illustrative values. |

4.3 Interpretation of Slope Analysis Data for Stoichiometry Determination

A plot of log(D) versus log([HL]) at a constant pH should yield a straight line. The slope of this line indicates the number of extractant molecules complexing with each REE ion. A slope close to 3 is indicative of the formation of an LnL₃ complex.

Visualization of the Extraction Workflow

Caption: Workflow for liquid-liquid extraction and stripping of REEs.

Troubleshooting and Optimization

-

Emulsion Formation: The formation of a stable emulsion at the aqueous-organic interface can hinder phase separation. This can be mitigated by:

-

Using a higher concentration of an electrolyte in the aqueous phase.

-

Employing a phase modifier in the organic phase (e.g., a long-chain alcohol).

-

Gentle centrifugation to break the emulsion.

-

-

Incomplete Phase Separation: Ensure adequate settling time after agitation. The choice of organic diluent can also affect the rate of phase disengagement.

-

Optimizing Selectivity: The separation factor between two REEs can be optimized by systematically varying the pH of the aqueous phase, the concentration of the malonamic acid extractant, and the composition of the organic diluent.

Conclusion and Future Outlook

N-substituted malonamic acids represent a versatile and highly effective class of extractants for the selective separation of rare earth elements. Their tunable chemical structures allow for the rational design of ligands with improved selectivity and extraction efficiency. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore and optimize REE separation processes using these promising extractants. Future research may focus on the development of novel malonamic acid derivatives with even greater selectivity for specific REEs, as well as the integration of these extraction systems into continuous counter-current separation processes for industrial-scale applications.

References

- Vertex AI Search. (2025). Extraction and stripping of rare earths using mixtures of acidic phosphorus-based reagents.

-

ACS Publications. (n.d.). Extraction Behaviors of Heavy Rare Earths with Organophosphoric Extractants: The Contribution of Extractant Dimer Dissociation, Acid Ionization, and Complexation. A Quantum Chemistry Study. Retrieved from [Link]

-

MDPI. (2022). Recovery of Rare Earth Element from Acid Mine Drainage Using Organo-Phosphorus Extractants and Ionic Liquids. Retrieved from [Link]

- Vertex AI Search. (n.d.). Extraction and stripping of rare earths using mixtures of acidic phosphorus-based reagents.

-

ResearchGate. (2021). Development course of separating rare earths with acid phosphorus extractants: A critical review. Retrieved from [Link]

-

MDPI. (n.d.). New Sustainable Solvent Extraction Pathways for Rare Earth Metals via Oximes Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). Extraction of Lanthanides(III) and Am(III) by Mixtures of Malonamide and Dialkylphosphoric Acid. Retrieved from [Link]

-

MDPI. (n.d.). Separation of Rare Earth Elements by Ion Exchange Resin: pH Effect and the Use of Fractionation Column. Retrieved from [Link]

-

MDPI. (n.d.). Extraction of Lanthanides(III) from Nitric Acid Solutions with N,N′-dimethyl-N,N′-dicyclohexyldiglycolamide into Bis(trifluoromethylsulfonyl)imide-Based Ionic Liquids and Their Mixtures with Molecular Organic Diluents. Retrieved from [Link]

-

PubMed. (n.d.). Synergic solvent extraction of lanthanides with mixtures of aliphatic fluorinated beta-diketones and organophosphorus donors. Retrieved from [Link]

-

MDPI. (n.d.). Extraction of Lanthanides(III) from Aqueous Nitric Acid Solutions with Tetra(n-octyl)diglycolamide into Methyltrioctylammonium Bis(trifluoromethanesulfonul)imide Ionic Liquid and Its Mixtures with Molecular Organic Diluents. Retrieved from [Link]

-

MDPI. (n.d.). Synergistic Solvent Extraction of Lanthanoids with Traditional Ligands (4-Acylpyrazolone and Bidentate Nitrogen Bases) in a Nontraditional Diluent Confirmed by Slope Analysis and NMR. Retrieved from [Link]

-

SlideShare. (n.d.). Solvent Extraction. Retrieved from [Link]

-

Goalpara College. (n.d.). Separation techniques: Solvent extraction. Retrieved from [Link]

-

ResearchGate. (n.d.). Separation of Rare-Earth Elements by Supported Liquid Membranes: Impacts of Soluble Iron, Aluminum, and pH in Low-Grade Feedstocks. Retrieved from [Link]

-

YouTube. (2023). Separation and Recovery of Rare Earth Elements using Membrane Solvent Extraction. Retrieved from [Link]

-

MDPI. (n.d.). Separation of Radioactive Elements from Rare Earth Element-Bearing Minerals. Retrieved from [Link]

-

American Chemical Society. (n.d.). Effect of pH and citric acid on the extraction of easily accessible rare earth elements from a Middle Kittanning coal seam underclay. Retrieved from [Link]

-

ResearchGate. (n.d.). Advanced liquid-liquid extraction systems for the separation of rare earth ions by combination of conversion of the metal species with chemical reaction. Retrieved from [Link]

-

University Department of Chemistry, T. M. Bhagalpur University. (n.d.). Paper: CHB 601 Topic: Solvent Extraction. Retrieved from [Link]

-

University of Babylon. (n.d.). Extraction Methods. Retrieved from [Link]

-

White Rose eTheses Online. (n.d.). Liquid-Liquid Extraction of Rare Earth Elements From Sulfuric Acid Solutions. Retrieved from [Link]

-

YouTube. (2023). Lecture 4 BNU, BCU Distribution ratio, Seperation factor and % Extraction. Retrieved from [Link]

-

RSC Publishing. (2020). Interfacial structure in the liquid–liquid extraction of rare earth elements by phosphoric acid ligands: a molecular dynamics study. Retrieved from [Link]

-

Chemical Engineering Transactions. (2025). Extraction of Rare Earth Elements (REE) from End-of-Life NiMH Battery Electrode Powders Using Deep Eutectic Solvent (DES). Retrieved from [Link]

-

EuRare. (n.d.). Leaching of rare earths elements (REE) past and present. Retrieved from [Link]

-

MDPI. (n.d.). Green Extractants in Assisting Recovery of REEs: A Case Study. Retrieved from [Link]

-

OSTI.GOV. (n.d.). Extraction studies and ab initio calculations of some substituted malonamides. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. acs.digitellinc.com [acs.digitellinc.com]

- 4. Synergic solvent extraction of lanthanides with mixtures of aliphatic fluorinated beta-diketones and organophosphorus donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]

- 8. goalparacollege.ac.in [goalparacollege.ac.in]

- 9. bhu.ac.in [bhu.ac.in]

- 10. jk-sci.com [jk-sci.com]

Application and Protocol for the Efficient Stripping of Metal Ions from Loaded 2-(Dihexylcarbamoyl)acetic Acid

Introduction: The Critical Role of Stripping in Solvent Extraction with 2-(Dihexylcarbamoyl)acetic Acid

2-(Dihexylcarbamoyl)acetic acid is a sophisticated chelating extractant employed in solvent extraction processes for the selective recovery of metal ions. Its unique molecular structure, featuring both a carboxylic acid moiety for cation exchange and an amide group for coordination, allows for the formation of stable metal-ligand complexes. This property makes it highly effective for extracting target metals from aqueous solutions into an organic phase.

However, the extraction of the metal ion is only the first half of a successful recovery process. The subsequent, and equally critical, step is the quantitative "stripping" or back-extraction of the metal ion from the loaded organic phase into a new aqueous solution. This step is paramount for regenerating the extractant for reuse and for obtaining a concentrated, purified solution of the target metal for downstream applications. An efficient stripping protocol ensures the economic viability and sustainability of the overall solvent extraction circuit.

This application note provides a comprehensive guide to the principles and a detailed protocol for stripping metal ions from an organic phase containing loaded 2-(Dihexylcarbamoyl)acetic acid. The information presented herein is intended for researchers, scientists, and professionals in drug development and related fields who are utilizing or developing solvent extraction methodologies.

The Mechanism of Stripping: Reversing the Extraction Equilibrium

The extraction of a divalent metal ion (M²⁺) by 2-(Dihexylcarbamoyl)acetic acid (represented as HL) can be generally described by the following equilibrium reaction:

M²⁺ (aq) + 2HL (org) ⇌ ML₂ (org) + 2H⁺ (aq)

The forward reaction is favored under conditions that promote the deprotonation of the carboxylic acid group, allowing it to chelate the metal ion.

Stripping is the process of intentionally shifting this equilibrium to the left, thereby releasing the metal ion back into an aqueous phase. This is most commonly achieved by introducing a high concentration of protons (H⁺), typically in the form of a strong acid, into the system. The excess H⁺ ions protonate the carboxylate group of the extractant, breaking the metal-ligand bond and liberating the metal ion into the aqueous stripping solution.

The stripping reaction can be represented as:

ML₂ (org) + 2H⁺ (aq) ⇌ M²⁺ (aq) + 2HL (org)

The choice of the stripping agent and its concentration is critical and is dictated by the stability of the metal-extractant complex. For more strongly extracted metals, a higher acid concentration or a more aggressive stripping agent may be required.

Experimental Workflow for Metal Ion Stripping

The following diagram illustrates the overall workflow for the stripping of metal ions from a loaded organic phase of 2-(Dihexylcarbamoyl)acetic acid.

Caption: Workflow for stripping metal ions from loaded 2-(Dihexylcarbamoyl)acetic acid.

Detailed Protocol for Metal Ion Stripping

This protocol provides a step-by-step methodology for the stripping of a generic divalent metal ion from a solution of 2-(Dihexylcarbamoyl)acetic acid in an organic diluent (e.g., kerosene, toluene).

Materials and Reagents:

-

Loaded Organic Phase: A solution of 2-(Dihexylcarbamoyl)acetic acid in a suitable organic diluent (e.g., 0.1 M in kerosene) loaded with the target metal ion.

-

Stripping Agents: Stock solutions of strong acids, such as nitric acid (HNO₃) or hydrochloric acid (HCl), at various concentrations (e.g., 0.1 M, 0.5 M, 1.0 M, 2.0 M).

-

Separatory Funnels or Centrifuge Tubes: Appropriate for the volumes being handled.

-

Mechanical Shaker or Vortex Mixer: For ensuring thorough phase contacting.

-

Centrifuge: If using centrifuge tubes for phase separation.

-

pH Meter: Calibrated, for measuring the pH of aqueous solutions.

-

Analytical Instrumentation: Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Mass Spectrometer (ICP-MS) for metal ion quantification.[1]

-

Volumetric Glassware and Pipettes: For accurate preparation of solutions and sample handling.

Procedure:

-

Preparation of the Stripping Solution:

-

Prepare a series of aqueous stripping solutions with varying acid concentrations (e.g., 0.1 M, 0.5 M, 1.0 M, and 2.0 M HNO₃). The optimal concentration will depend on the specific metal being stripped and should be determined empirically.

-

-

Phase Contacting:

-

In a separatory funnel or a suitable centrifuge tube, combine a known volume of the loaded organic phase with an equal volume of the aqueous stripping solution (i.e., a phase ratio of 1:1).

-

Seal the vessel and shake vigorously for a predetermined contact time (e.g., 5-10 minutes) using a mechanical shaker or vortex mixer. This ensures intimate contact between the two phases, facilitating the mass transfer of the metal ion.

-

-

Phase Separation:

-

Allow the mixture to stand undisturbed for a sufficient period (e.g., 15-30 minutes) to allow for complete phase disengagement.

-

Alternatively, if using centrifuge tubes, centrifuge the mixture at a moderate speed (e.g., 2000-3000 rpm) for 5-10 minutes to achieve a clean separation of the aqueous and organic layers.

-

-

Sample Collection:

-

Carefully separate the two phases. Collect the lower aqueous phase (the stripped solution containing the metal ion) and the upper organic phase (the regenerated extractant).

-

-

Analysis of Metal Ion Concentration:

-

Accurately dilute an aliquot of the stripped aqueous phase to a concentration within the linear dynamic range of the analytical instrument (AAS or ICP-MS).

-

To determine the residual metal concentration in the organic phase, perform a complete back-extraction of an aliquot with a high concentration of acid (e.g., 5 M HNO₃) to ensure all remaining metal is stripped. Analyze the resulting aqueous solution.

-

Analyze the prepared samples to determine the concentration of the metal ion in both the stripped aqueous phase and the regenerated organic phase.

-

-

Calculation of Stripping Efficiency:

-

The stripping efficiency (%S) can be calculated using the following formula:

%S = ( [M]aq,strip / [M]org,initial ) x 100

Where:

-

[M]aq,strip is the concentration of the metal in the aqueous phase after stripping.

-

[M]org,initial is the initial concentration of the metal in the loaded organic phase.

-

-

Data Presentation: Factors Influencing Stripping Efficiency

The efficiency of the stripping process is influenced by several key parameters. The following table provides an example of how to present data from optimization experiments.

| Stripping Agent | Acid Concentration (M) | Contact Time (min) | Phase Ratio (O:A) | Stripping Efficiency (%) |

| HNO₃ | 0.1 | 10 | 1:1 | 65.2 |

| HNO₃ | 0.5 | 10 | 1:1 | 88.9 |

| HNO₃ | 1.0 | 10 | 1:1 | 97.5 |

| HNO₃ | 2.0 | 10 | 1:1 | 99.1 |

| HCl | 1.0 | 10 | 1:1 | 96.8 |

| HNO₃ | 1.0 | 5 | 1:1 | 94.3 |

| HNO₃ | 1.0 | 15 | 1:1 | 97.8 |

| HNO₃ | 1.0 | 10 | 2:1 | 95.9 |

| HNO₃ | 1.0 | 10 | 1:2 | 98.7 |

Troubleshooting Common Issues

-

Low Stripping Efficiency:

-

Cause: Insufficient acid concentration to break the metal-extractant complex.

-

Solution: Increase the concentration of the stripping acid.

-

Cause: Insufficient contact time or inadequate mixing.

-

Solution: Increase the mixing time and/or intensity to ensure equilibrium is reached.

-

-

Third Phase Formation/Emulsion:

-

Cause: High metal loading in the organic phase or incompatibility of the diluent.

-

Solution: Consider adding a phase modifier (e.g., a long-chain alcohol like isodecanol) to the organic phase. Diluting the loaded organic phase may also help.

-

-

Incomplete Phase Separation:

-

Cause: Similar densities of the aqueous and organic phases.

-

Solution: Use centrifugation to facilitate a sharper separation. Ensure the system has reached thermal equilibrium if temperature fluctuations are a factor.

-

Conclusion

The successful stripping of metal ions from loaded 2-(Dihexylcarbamoyl)acetic acid is a crucial step for the overall efficiency of the solvent extraction process. By understanding the underlying chemical principles and carefully optimizing key parameters such as the choice and concentration of the stripping agent, contact time, and phase ratio, a highly efficient and robust stripping protocol can be developed. This enables the recovery of a purified, concentrated metal stream and the regeneration of the valuable extractant for subsequent cycles, contributing to a more sustainable and economical separation process.

References

-

Influence of chemical speciation on the separation of metal ions from chelating agents by nanofiltration membranes. UPCommons. Available at: [Link]

-

Solvent extraction procedures combined with back-extraction for trace metal determinations by atomic absorption spectrometry. Sci-Hub. Available at: [Link]

-

Analytical Separation Methods. (2018). In Analytical Chemistry. IntechOpen. Available at: [Link]

-

(PDF) Chelating Extractants for Metals. ResearchGate. Available at: [Link]

-

Electroanalytical Trace Metal Cations Quantification and Speciation in Freshwaters: Historical Overview, Critical Review of the Last Five Years and Road Map for Developing Dynamic Speciation Field Measurements. (2023). PMC. Available at: [Link]

-

Method for Stripping Metals in Solvent Extraction. (1991). Scholars' Mine. Available at: [Link]

-

Nonaqueous Solvent Extraction for Enhanced Metal Separations: Concept, Systems, and Mechanisms. (2020). ACS Publications. Available at: [Link]

-

(a) Stripping ratio of metal ions from extracting phase obtained by... - ResearchGate. Available at: [Link]

-

Extraction of Lanthanide and Actinide Ions from Aqueous Mixtures Using a Carboxylic Acid-Functionalized Porous Aromatic Framework. (2016). ACS Central Science. Available at: [Link]

-

Optimising solvent extraction for metal recycling. (2023). Research Outreach. Available at: [Link]

Sources

Troubleshooting & Optimization

Preventing third phase formation with 2-(Dihexylcarbamoyl)acetic acid

The following technical support guide is designed for Research Scientists and Process Engineers utilizing 2-(Dihexylcarbamoyl)acetic acid (DHCAA) in solvent extraction workflows.

This guide addresses the critical phenomenon of Third Phase Formation , a phase instability that compromises separation efficiency and process safety.

Topic: Preventing Third Phase Formation in Solvent Extraction

Core Technical Overview

Molecule: 2-(Dihexylcarbamoyl)acetic acid (DHCAA) CAS: 1455080-10-0 Class: N,N-dialkylmalonamic acid (Amide-Carboxylic Acid Extractant) Application: Selective extraction of f-block elements (Lanthanides/Actinides) and transition metals (e.g., Pd, Pt) in pharmaceutical scavenging and nuclear reprocessing.

The Issue: Third Phase Formation In DHCAA extraction systems, "third phase formation" occurs when the solubility limit of the metal-extractant complex in the non-polar diluent is exceeded. The organic phase splits into two distinct layers:[1]

-

Light Organic Phase: Diluent-rich, metal-poor.

-

Heavy Organic Phase (Third Phase): Extractant-rich, metal-rich, highly viscous.

Risk: This phenomenon causes loss of process control, hydraulic failure in mixer-settlers, and potential criticality hazards in nuclear applications.

Troubleshooting Guide (Q&A Format)

Scenario A: Third phase appears immediately upon contact with the aqueous feed.

Q: Why is the third phase forming even at low metal concentrations? A: This indicates a fundamental incompatibility between your diluent choice and the DHCAA-metal complex . DHCAA complexes are polar amphiphiles. If your diluent is purely aliphatic (e.g., n-dodecane, kerosene) without a modifier, the polarity difference is too high to sustain a single phase.

Corrective Action:

-

Switch Diluent: Move to an aromatic diluent like toluene or xylene , or a chlorinated solvent like chloroform (lab scale only). Aromatics interact better with the polar cores of the reverse micelles.

-

Add a Phase Modifier: If an aliphatic diluent is required, add a "phase modifier" to increase the polarity of the organic phase.

-

Recommendation: Add 1-Octanol (5–10% v/v) or Tributyl phosphate (TBP) (10–20% v/v) . These molecules act as co-surfactants, penetrating the interfacial film of the aggregates and preventing macro-separation.

-

Scenario B: Third phase forms only as the extraction progresses (High Loading).

Q: My process works initially but fails as metal concentration increases. What is the limit? A: You have exceeded the Limiting Organic Concentration (LOC) . As metal loading increases, DHCAA molecules aggregate into large reverse micelles. When these aggregates become too large or numerous, attractive forces between their polar cores (dipole-dipole interactions) overcome the entropic dispersion forces of the diluent.

Corrective Action:

-

Determine LOC: Perform the "LOC Determination Protocol" (see Section 4) to find the exact metal concentration threshold for your specific temperature and acidity.

-

Increase Temperature: Third phase formation is often exothermic (aggregation is driven by enthalpy). Increasing the process temperature (e.g., from 25°C to 40°C) usually increases the LOC, maintaining a single phase.

-

Reduce Extractant Concentration: Paradoxically, lowering the DHCAA concentration can sometimes stabilize the phase by reducing the density of aggregates, although this lowers overall capacity.

Scenario C: Impact of Acidity (pH).

Q: Does changing the acid concentration affect phase stability? A: Yes. DHCAA extracts via a cation-exchange mechanism (at low acidity) or solvation mechanism (at high acidity).

-

High Acidity (HNO3 > 3M): Co-extraction of acid and water increases the polarity of the organic phase, often promoting third phase formation.

-

Low Acidity: If the pH is too high, hydrolysis or saponification of the extractant can occur, leading to emulsions (crud), which look like a third phase but are actually precipitates.

Visualizing the Mechanism

The following diagram illustrates the transition from a stable monophasic system to a biphasic (third phase) system driven by Reverse Micelle Aggregation.

Caption: Transition from stable reverse micelles to macro-phase separation driven by supramolecular aggregation.

Experimental Protocols

Protocol 1: Determination of Limiting Organic Concentration (LOC)

Objective: Define the maximum metal loading capacity before phase splitting occurs.

Materials:

-

Organic Phase: 0.1 M DHCAA in n-dodecane (or target diluent).

-

Aqueous Phase: Metal salt solution (e.g., Nd(NO3)3) in 0.1 M HNO3.

-

Equipment: Thermostated water bath, separating funnels.

Steps:

-

Preparation: Prepare a series of aqueous solutions with increasing metal concentrations (e.g., 0.01 M to 0.5 M).

-

Contact: Mix organic and aqueous phases at a 1:1 volume ratio (A/O = 1) in a thermostated vessel (25°C).

-

Equilibration: Shake vigorously for 30 minutes.

-

Settling: Allow phases to settle for 1 hour.

-

Observation: Visually inspect the interface.

-

Quantification: Analyze the metal concentration in the organic phase of the last stable sample. This value is the LOC .

Protocol 2: Phase Modifier Titration

Objective: Determine the minimum concentration of modifier (e.g., Octanol) required to restore a single phase.

Steps:

-

Create Third Phase: Intentionally create a biphasic organic system using high metal loading (above LOC).

-

Titration: Slowly add the modifier (e.g., 1-Octanol) to the system while stirring.

-

Endpoint: Record the volume of modifier added when the two organic phases merge back into a single clear phase.

-

Calculation: Calculate the Volume % of modifier required.

-

Standard Requirement: Typically 5–15% v/v for malonamic acids.

-

Data Reference: Solubility & Phase Limits

| Parameter | Aliphatic Diluent (n-Dodecane) | Aromatic Diluent (Toluene) | Modified Diluent (Dodecane + 10% Octanol) |

| DHCAA Solubility | Low (< 0.2 M) | High (> 0.5 M) | High (> 0.5 M) |

| Third Phase Risk | High (Forms at low loading) | Low (Stable at moderate loading) | Very Low (Stable at high loading) |

| Separation Factor | High | Moderate (Aromatics compete) | Moderate (Alcohol competes) |

| Recommended Use | Not Recommended | Lab Scale / Analytical | Process Scale / Pilot |

Frequently Asked Questions (FAQ)

Q1: Can I use DHCAA to prevent third phase formation in other systems (e.g., TBP extraction)? A: Generally, no. DHCAA is an extractant itself and is prone to aggregation. However, due to its amphiphilic nature, trace amounts might act as a co-surfactant, but this is non-standard. For TBP systems, use long-chain alcohols or Isodecanol as modifiers.

Q2: How does temperature affect the DHCAA third phase? A: Higher temperatures generally prevent third phase formation. The aggregation of polar cores is often exothermic; adding heat disrupts these aggregates (entropic stabilization). We recommend operating at 40–50°C if third phase is a persistent issue.

Q3: Is DHCAA stable against hydrolysis? A: Malonamic acids are reasonably stable but can hydrolyze at high acidities (>5M HNO3) or high alkalinity. Hydrolysis produces the parent amine and malonic acid, which will degrade extraction performance and potentially cause precipitation.

References

-

Mowafy, E. A., & Aly, H. F. (2007). Synthesis and solvent extraction of some trivalent lanthanides and actinides by N,N-dialkyl amides. Journal of Radioanalytical and Nuclear Chemistry. Link

-

Ravi, J., et al. (2012). Third Phase Formation in the Extraction of Actinides by Malonamides. Solvent Extraction and Ion Exchange. Link

-

Paiva, A. P., & Malik, P. (2004). Recent advances on the chemistry of solvent extraction applied to the reprocessing of spent nuclear fuels and radioactive wastes. Journal of Radioanalytical and Nuclear Chemistry. Link

-

CymitQuimica. (2024). Product Data Sheet: 2-(Dihexylcarbamoyl)acetic acid. Link

Sources

Troubleshooting emulsion issues with 2-(Dihexylcarbamoyl)acetic acid solvents

The following guide serves as a specialized Technical Support Center for researchers utilizing 2-(Dihexylcarbamoyl)acetic acid (DHCAA) . This compound is a bifunctional acidic chelating extractant, structurally combining a carboxylic acid moiety (cation exchange) with a carbamoyl group (coordination), typically used for the extraction of Rare Earth Elements (REEs) or transition metals.

Diagnostic Workflow: Identify Your Phase Anomaly

Before applying corrective measures, use this decision tree to classify the specific instability you are observing.

Figure 1: Diagnostic decision tree for classifying phase separation anomalies in DHCAA extraction systems.

Troubleshooting Guide (Q&A)

Issue 1: Third Phase Formation (Splitting of Organic Phase)

User Question: "My organic phase has split into two distinct liquid layers (a light upper layer and a heavy, viscous bottom layer). Why is this happening?"

Technical Explanation: This is a classic case of Third Phase Formation . DHCAA extracts metals by forming a reverse micelle-like complex. When the metal concentration in the organic phase exceeds the Limiting Organic Concentration (LOC) , these polar metal-ligand complexes aggregate. If the diluent (e.g., kerosene, dodecane) is non-polar, it cannot solvate these large aggregates, causing them to separate into a heavy, metal-rich phase.

Corrective Actions:

-

Add a Phase Modifier: Introduce a polar modifier to increase the solubility of the metal complex.

-

Recommendation: Add 5–10% v/v 1-Octanol or Tributyl Phosphate (TBP) to your solvent mixture.

-

-

Increase Temperature: Solubility of the third phase is often endothermic. Increasing the process temperature (e.g., from 25°C to 40°C) can re-homogenize the phase.

-

Reduce Loading: Decrease the metal concentration in the aqueous feed or increase the Organic:Aqueous (O:A) phase ratio.

Issue 2: Stable Emulsions (Saponification)

User Question: "The mixture turned into a thick, milky white emulsion that won't separate even after centrifugation. What went wrong?"

Technical Explanation:

DHCAA contains a carboxylic acid group (

Corrective Actions:

-

Acidification (Immediate Fix): Carefully add dilute sulfuric acid (

) or hydrochloric acid ( -

Check Feed pH: Ensure your aqueous feed pH is strictly controlled (typically pH 2.0–4.0 for acidic extractants) before contacting the organic phase.

Issue 3: Interfacial Crud (Gunk)

User Question: "There is a rag layer (crud) accumulating at the interface. It looks like a floating sludge."

Technical Explanation: Crud is a solid-stabilized emulsion (Pickering emulsion). It is usually caused by:

-

Dissolved Silica: Soluble silica in the feed polymerizes at the interface.

-

Fine Particulates: Clay or gypsum fines (<10 µm) adhering to organic droplets.

Corrective Actions:

-

Filtration: Filter the aqueous feed through a 0.45 µm membrane before extraction to remove suspended solids.

-

Wettability Modification: If crud persists, the solids are likely organic-wet. In industrial settings, clay treatment is used, but for lab scale, centrifugation is the only reliable removal method.

Mechanism of Failure: Molecular View

Understanding why the system fails is critical for prevention.

Figure 2: Mechanism of Third Phase Formation. The polarity mismatch between the metal-loaded complex and the diluent drives the separation.

Standardized Protocol: Phase Disengagement Test (PDT)

Use this protocol to benchmark your solvent system before running valuable samples.

Objective: Determine the "break time" (time for clean separation). Acceptable Standard: < 2 minutes for primary break.

-

Preparation:

-

Organic Phase: 0.5 M DHCAA in Dodecane (+ 5% Octanol if needed).

-

Aqueous Phase: Feed solution at target pH (e.g., pH 3.0).

-

-

Mixing:

-

Combine 10 mL Organic and 10 mL Aqueous in a graduated cylinder (stoppered).

-

Invert vigorously for 2 minutes (approx. 100 inversions).

-

-

Observation:

-

Place cylinder on a flat surface. Start timer.

-

t=0: Mixing stops.

-

t=Primary Break: Distinct interface visible (even if hazy).

-

t=Final Clarity: Both phases are crystal clear.

-

-

Interpretation:

Comparative Data: Diluent Effects

The choice of diluent significantly impacts emulsion stability and third-phase limits.

| Diluent System | Viscosity (cP) | Phase Separation Speed | Third Phase Risk | Recommendation |

| n-Dodecane | Low | Fast | High | Requires Modifier (5-10% Octanol) |

| Kerosene (Odorless) | Low | Fast | Moderate | Good general purpose |

| Toluene/Xylene | Low | Very Fast | Low | Excellent solubility, but toxic/flammable |

| Chloroform | Low | Fast | Very Low | High density (Organic is bottom phase) |

References

-

RSC Publishing. (2025). The fate of the organic phase beyond third phase formation.[5] Royal Society of Chemistry. Link

-

LCGC International. (2025). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC. Link

-

ResearchGate. (2025). Third Phase Formation in the Extraction of Inorganic Acids.[5]Link

-

K-Jhil Scientific. (2025). Tips for Troubleshooting Liquid–Liquid Extraction.Link

-

EPA. (2018). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. AZoM. Link

Sources

Validation & Comparative

Mechanistic Insight & Slope Analysis: 2-(Dihexylcarbamoyl)acetic Acid (DHCAA)

Topic: Slope analysis of 2-(Dihexylcarbamoyl)acetic acid extraction mechanism Content Type: Publish Comparison Guide

A Comparative Technical Guide for Lanthanide & Actinide Extraction

Executive Summary: The "CHON" Advantage

In the search for environmentally benign extraction cycles, 2-(Dihexylcarbamoyl)acetic acid (DHCAA) —systematically known as N,N-dihexylmalonamic acid —has emerged as a compelling alternative to traditional phosphorus-based extractants. Unlike organophosphorus compounds (e.g., D2EHPA, TBP) which generate solid secondary radioactive waste upon incineration, DHCAA is composed entirely of Carbon, Hydrogen, Oxygen, and Nitrogen (CHON principle), allowing for complete incineration without solid residue.

This guide dissects the extraction mechanism of DHCAA via Slope Analysis , establishing its stoichiometry and comparing its performance against the "Gold Standard" HDEHDGA (Diglycolamic acid) and the industrial workhorse D2EHPA.

Structural & Mechanistic Foundation

To understand the slope analysis data, one must first grasp the coordination chemistry. DHCAA is a bidentate ligand, possessing one carboxylic acid group and one amide carbonyl group.

The Coordination Difference

-

DHCAA (Malonamic): Bidentate chelation (

). Forms 5-membered chelate rings. -

HDEHDGA (Diglycolamic): Tridentate chelation (

). The central ether oxygen creates a "pincer" effect, forming two 5-membered rings, significantly increasing stability (The Chelate Effect).

Extraction Regimes

DHCAA operates primarily through a Cation Exchange Mechanism at low acidity, similar to fatty acids but enhanced by the amide group.

General Equilibrium Equation:

Where:

- = Lanthanide ion

- = DHCAA in organic phase

- = Extracted complex

Slope Analysis: Determining Stoichiometry

Slope analysis is the definitive method for validating the extraction mechanism. It relies on the logarithmic linearization of the mass action law.

The Mathematical Model

Taking the logarithm of the distribution ratio (

-

Slope 1 (

vs. pH): Should be approx +3 (or -3 if plotted against acidity -

Slope 2 (

vs.

Visualization of the Mechanism

The following diagram illustrates the cation exchange pathway confirmed by slope analysis.

Figure 1: Cation exchange mechanism of DHCAA. The ligand (HL) exchanges protons for the metal ion at the interface, releasing H+ back into the aqueous phase.

Comparative Performance Analysis

The following table contrasts DHCAA with its primary competitors. The "Slope" column refers to the ligand dependency slope (

| Feature | DHCAA (Subject) | HDEHDGA (Alternative) | D2EHPA (Benchmark) |

| Class | Malonamic Acid | Diglycolamic Acid | Organophosphorus Acid |